molecular formula C16H20N4O2S B287715 N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide

N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide

Cat. No. B287715
M. Wt: 332.4 g/mol
InChI Key: SVJDBVMMMQEKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide, also known as Compound A, is a novel small molecule that has shown promising results in scientific research. It is a potent inhibitor of a specific protein known as PDE4, which is involved in the regulation of inflammation and immune responses.

Mechanism of Action

N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A selectively inhibits PDE4, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A increases the levels of cAMP, which in turn reduces inflammation and immune responses. Additionally, N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A has been shown to have several biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, increasing the production of anti-inflammatory cytokines, and reducing the recruitment of immune cells to sites of inflammation. Additionally, N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A has been shown to improve lung function in preclinical models of asthma and COPD.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A in lab experiments is its high selectivity and potency for PDE4 inhibition. Additionally, N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A has good pharmacokinetic properties and can be administered orally or intravenously. However, one limitation of using N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the development and use of N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A in scientific research. One potential direction is the development of more potent and selective PDE4 inhibitors based on the structure of N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A. Additionally, further studies are needed to investigate the potential therapeutic effects of N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A in other inflammatory diseases and cancer types. Finally, the use of N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A in combination with other drugs or therapies should be explored to determine its potential synergistic effects.

Synthesis Methods

The synthesis of N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A involves several steps, including the reaction of 2-chloro-6-(3-isopropyl-5-methylphenoxy)pyrimidine with sodium methoxide, followed by the reaction of the resulting intermediate with methyl mercaptan. The final step involves the reaction of the intermediate product with formic hydrazide to yield N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A. The overall yield of the synthesis is approximately 20%.

Scientific Research Applications

N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A has been extensively studied in preclinical models of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. In these models, N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A has been shown to reduce inflammation and improve lung function. Additionally, N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide A has been shown to have potential therapeutic effects in the treatment of cancer, neurodegenerative diseases, and infectious diseases.

properties

Product Name

N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

N-[[6-(3-methyl-5-propan-2-ylphenoxy)-2-methylsulfanylpyrimidin-4-yl]amino]formamide

InChI

InChI=1S/C16H20N4O2S/c1-10(2)12-5-11(3)6-13(7-12)22-15-8-14(20-17-9-21)18-16(19-15)23-4/h5-10H,1-4H3,(H,17,21)(H,18,19,20)

InChI Key

SVJDBVMMMQEKPD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC2=NC(=NC(=C2)NNC=O)SC)C(C)C

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NC(=NC(=C2)NNC=O)SC)C(C)C

Origin of Product

United States

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